

# Geranic Acid Esters Demonstrate Potential as Eco-Friendly Aphid Repellents

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## Compound of Interest

Compound Name: Geranic acid

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A recent comparative study has highlighted the efficacy of novel **geranic acid** esters containing substituted aromatic rings as potent aphid repellents, offering a promising avenue for the development of environmentally benign pest management strategies. The research provides valuable insights into the structure-activity relationships of these compounds and their interaction with key olfactory proteins in aphids.

Scientists have synthesized a series of novel **geranic acid** esters and evaluated their repellent activity against the pea aphid, *Acyrtosiphon pisum* (A. pisum). The findings indicate that the strategic modification of the ester group and the introduction of specific substitutions on the aromatic ring can significantly enhance repellency.<sup>[1][2]</sup>

## Comparative Repellency of Geranic Acid Esters

The repellent effects of various synthesized **geranic acid** esters were quantified and compared. The data reveals that the repellency proportion (RP) of the tested compounds against A. pisum ranged from 23.4% to 55.6%.<sup>[3]</sup> Notably, compound 5f, a **geranic acid** ester with a meta-substituted halogen atom (Cl), exhibited the highest repellent activity (55.6%).<sup>[1][2]</sup> The study also demonstrated that inverting the ester group in the molecular structure led to a significant increase in repellent activity against aphids.<sup>[1][3]</sup> For instance, the repellent activity of compound 5f (55.6%) was markedly higher than its non-inverted counterpart, CAU13 (41.0%).<sup>[1]</sup>

The structure-activity relationship analysis revealed that the presence of halogen atoms, such as chlorine (Cl) and bromine (Br), at the meta-position of the benzene ring was beneficial for

the biological activity.[\[1\]](#)[\[2\]](#)

Compound	Substituent on Aromatic Ring	Repellency Proportion (RP) (%)
5a	Phenyl	42.5
5f	3-Chlorophenyl	55.6
5s	2-Hydroxyphenyl	43.4
5w	4-Hydroxyphenyl	36.7
CAU13	(Non-inverted ester of 5f)	41.0
CAU14	(Lead compound for 5s)	33.5
CAU15	(Lead compound for 5w)	18.3

## Experimental Protocols

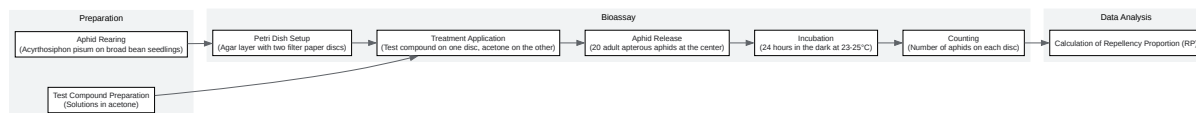
### Synthesis of Geranic Acid Esters

The synthesis of the target **geranic acid** esters involved a two-step process:

- Preparation of **Geranic Acid** (Intermediate 3): **Geranic acid** was prepared from geranial using sodium chlorite ( $\text{NaClO}_2$ ) and sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ ) in a mixture of acetone and water.[\[3\]](#)
- Esterification: The final **geranic acid** esters were obtained through the esterification of **geranic acid** with various commercially available substituted phenols.[\[1\]](#) This reaction was carried out using dicyclohexylcarbodiimide (DCC) as a condensation agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[\[1\]](#) The synthesized compounds were then purified by column chromatography and their structures confirmed using HRMS,  $^1\text{H}$ -NMR, and  $^{13}\text{C}$ -NMR.[\[1\]](#)[\[3\]](#)

### Aphid Repellency Bioassay

The repellent activities of the synthesized compounds were evaluated against adult apterous *A. pisum* using a choice bioassay. The general workflow for this bioassay is as follows:



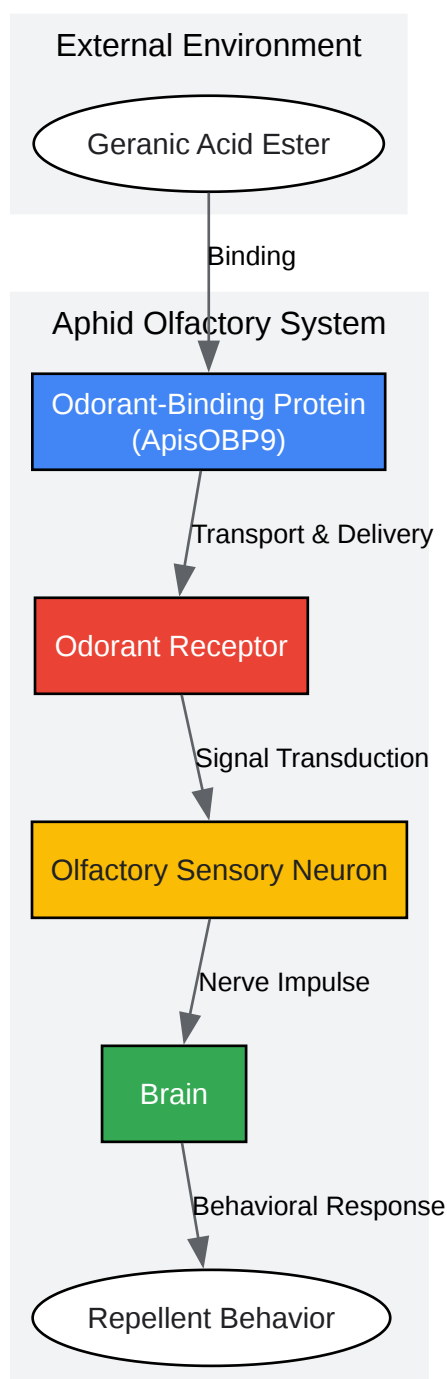
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Experimental workflow for the aphid repellency bioassay.

## Mechanism of Action: Interaction with Odorant-Binding Proteins

The repellent effect of these **geranic acid** esters is believed to be mediated through the aphid's olfactory system.[1] Odorant-binding proteins (OBPs) play a crucial role in the perception of odor molecules.[1] The study investigated the binding affinity of the synthesized compounds with a specific odorant-binding protein from *A. pisum*, ApisOBP9.[1]

The results of competitive fluorescence binding experiments showed a correlation between the repellent activity of the compounds and their binding affinity to ApisOBP9.[1] For example, compound 5f, the most potent repellent, also exhibited the strongest binding affinity.[1] Molecular docking studies further elucidated the potential binding mechanism, suggesting that hydrogen bonding and hydrophobic interactions are vital for the binding of these esters to ApisOBP9.[1][2]



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Proposed signaling pathway for **geranic acid** ester repellency in aphids.

In conclusion, this research provides a solid foundation for the rational design of new and effective aphid repellents based on the **geranic acid** scaffold. The detailed experimental data

and insights into the mechanism of action will be invaluable for researchers and professionals in the field of crop protection and pest management.

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## References

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